molecular formula C14H13NOS B12795209 2-Mercapto-N-methyl-N-phenylbenzamide CAS No. 49848-22-8

2-Mercapto-N-methyl-N-phenylbenzamide

Cat. No.: B12795209
CAS No.: 49848-22-8
M. Wt: 243.33 g/mol
InChI Key: IXJTZQKWVLTXPZ-UHFFFAOYSA-N
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Description

2-Mercapto-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H13NOS. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in cancer therapy. The compound is characterized by the presence of a mercapto group (-SH) attached to a benzamide structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercapto-N-methyl-N-phenylbenzamide can be synthesized through several methods. One common route involves the reaction of 2,2’-Disulfanediylbis(N-methylbenzamide) with sodium tetrahydroborate in tetrahydrofuran. This reaction yields the desired compound with high purity .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperatures and the use of high-quality reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzamide structure allows for substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated compounds and strong bases are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields disulfides, while reduction can produce various thiol derivatives.

Scientific Research Applications

2-Mercapto-N-methyl-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. In the context of cancer therapy, it acts as an intermediate in the synthesis of tyrosine kinase inhibitors, which block the activity of enzymes involved in the signaling pathways that promote cancer cell growth and proliferation. The mercapto group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

  • 2-Mercapto-N-methylbenzamide
  • N-Methyl-N-phenylbenzamide
  • N-Methyl-2-sulfanylbenzamide

Comparison: 2-Mercapto-N-methyl-N-phenylbenzamide is unique due to the presence of both a mercapto group and a phenyl group attached to the benzamide structure. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in biological interactions, compared to its similar compounds.

Properties

CAS No.

49848-22-8

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

N-methyl-N-phenyl-2-sulfanylbenzamide

InChI

InChI=1S/C14H13NOS/c1-15(11-7-3-2-4-8-11)14(16)12-9-5-6-10-13(12)17/h2-10,17H,1H3

InChI Key

IXJTZQKWVLTXPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2S

Origin of Product

United States

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